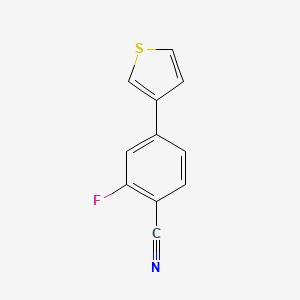

2-氟-4-(3-噻吩基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

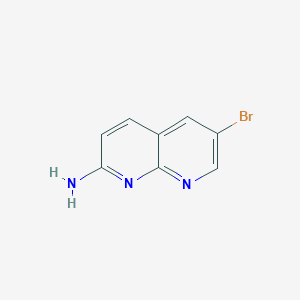

The compound "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" is a fluorinated aromatic molecule that is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of related fluorinated aromatic compounds and thiophene derivatives.

Synthesis Analysis

The synthesis of related fluorinated compounds involves several strategies. For instance, soluble fluoro-polyimides have been synthesized using a fluorine-containing aromatic diamine, which was obtained by reducing a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Similarly, the synthesis of 2-(1,1-difluoroalkyl) thiophenes was examined using fluorination approaches, including fluorodeoxygenation and fluorodesulfurization, with the latter yielding high yields of the desired products . These methods could potentially be adapted for the synthesis of "2-Fluoro-4-(3-thienyl)benzenecarbonitrile."

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex, as demonstrated by the X-ray crystal structure analysis of a novel inhibitor of hepatitis B, which revealed its existence in a monoclinic space group with specific intermolecular interactions as studied by Hirshfeld surface analysis . This suggests that "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" could also exhibit interesting structural characteristics that may be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can vary. The reaction of fluoroxysulfate with aromatic compounds, for example, results in the substitution of fluorine on the aromatic ring, with product distributions and reactivities depending on the nature of the aromatic substrate . This indicates that "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" may also undergo substitution reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

Fluorinated compounds are known for their unique physical and chemical properties. The polyimides derived from fluorinated diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The stability of 1,1-difluoroalkyl arene products, despite their sensitivity to hydrolytic decomposition, suggests that "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" may also possess stable properties suitable for applications in harsh environments . Additionally, the antimicrobial activity of Schiff bases synthesized from a related fluorinated thiophene compound indicates potential biological activity .

科学研究应用

合成与药物化学

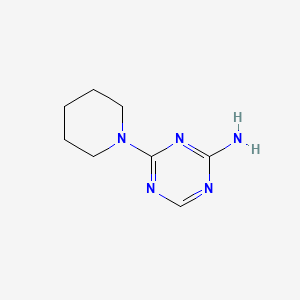

化合物 2-氟-4-(3-噻吩基)苯甲腈作为各种生物活性分子的合成前体。例如,它参与制备具有潜在抗乙型肝炎病毒活性的化合物。一项研究概述了分子合成和表征,该分子展示了对 HBV 的体外纳摩尔抑制活性,展示了此类化合物在新型抗病毒药物开发中的重要性 (Ivachtchenko 等人,2019)。此外,衍生自类似结构反应的 4-氨基-2-甲基-10H-噻吩并[2,3-b][1,5]苯并二氮杂卓的合成强调了这些分子在创建药理学相关衍生物中的作用 (Ye 等人,2016)。

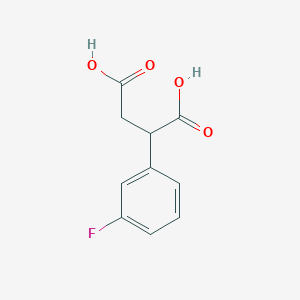

化学传感和环境应用

2-氟-4-(3-噻吩基)苯甲腈的衍生物已被用于环境监测,特别是作为金属离子的化学传感器。一项研究使用与目标化合物相关的结构开发了一种对 Pb(II) 具有高选择性的荧光探针,该探针在中性缓冲溶液中检测铅离子方面表现出有希望的结果 (Cao 等人,2011)。

材料科学和有机电子

在材料科学领域,特别是在有机太阳能电池的开发中,具有 2-氟-4-(3-噻吩基)苯甲腈结构的化合物因其电光特性而受到研究。一项针对有机太阳能电池的氟化小分子供体材料的研究重点介绍了此类化合物的合成和应用,展示了它们在增强光伏特性方面的潜力 (Mubashar 等人,2021)。

光物理学和荧光成像

目标化合物的衍生物已被合成作为近红外发射荧光团,用于双光子荧光成像。这种应用对于生物医学研究中的深层组织成像至关重要,其中衍生自 2-氟-4-(3-噻吩基)苯甲腈的化合物可以提供明亮的荧光,并能够在显着深度下可视化细胞结构 (Yao 等人,2016)。

安全和危害

属性

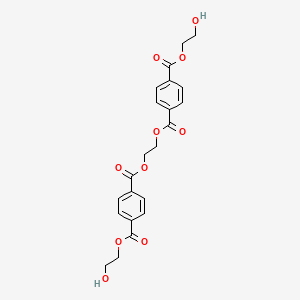

IUPAC Name |

2-fluoro-4-thiophen-3-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNS/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGWQDPBKBHHGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298544 |

Source

|

| Record name | 2-Fluoro-4-(3-thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(3-thienyl)benzenecarbonitrile | |

CAS RN |

886361-69-9 |

Source

|

| Record name | 2-Fluoro-4-(3-thienyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(3-thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

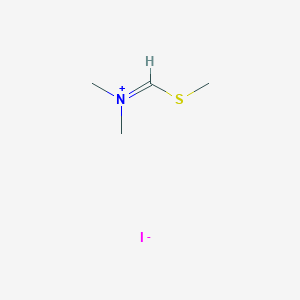

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)